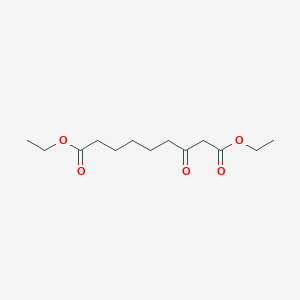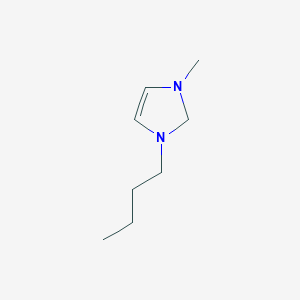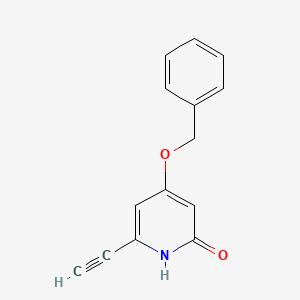
4-(Benzyloxy)-6-ethynylpyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-6-ethynylpyridin-2-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 4-position, an ethynyl group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Another approach involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyridine ring. This reaction is typically carried out using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-6-ethynylpyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ethynyl group can be reduced to form an ethyl or ethylene derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-2-one derivatives, while reduction of the ethynyl group can produce ethyl-substituted pyridines.
Applications De Recherche Scientifique
4-(Benzyloxy)-6-ethynylpyridin-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-6-ethynylpyridin-2-ol involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethynyl group can participate in π-π interactions with aromatic residues . The hydroxyl group can form hydrogen bonds with polar residues, enhancing the compound’s affinity for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the ethynyl and pyridine components.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an ethynyl group and an aldehyde group instead of a hydroxyl group.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains an amide group instead of the pyridine ring.
Uniqueness
4-(Benzyloxy)-6-ethynylpyridin-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique interactions and reactions that are not possible with similar compounds lacking this feature .
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
6-ethynyl-4-phenylmethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C14H11NO2/c1-2-12-8-13(9-14(16)15-12)17-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,15,16) |
Clé InChI |
PAWNTUCWPVOIID-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=O)N1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)

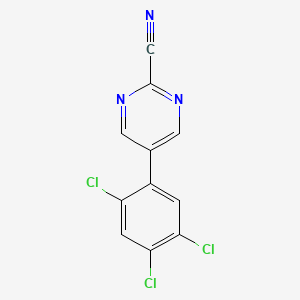
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)
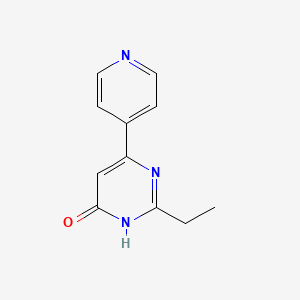

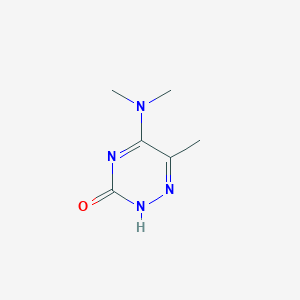
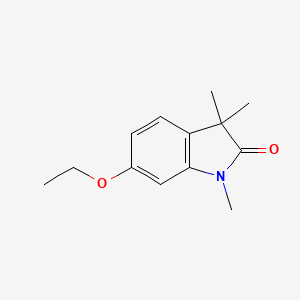
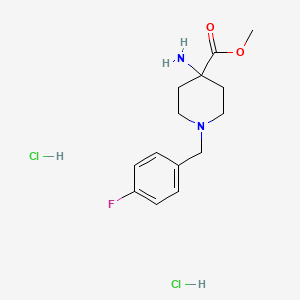

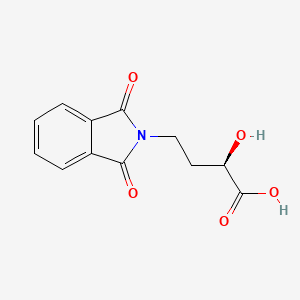
![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
